molecular formula C17H22N2O6 B12199762 Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate

Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate

Cat. No.: B12199762
M. Wt: 350.4 g/mol
InChI Key: ZEMDNUBBEHNGPM-UHFFFAOYSA-N
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Description

Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate is a complex organic compound that features a benzofuran moiety fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the benzofuran core.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperazine in the presence of a suitable leaving group and base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

    Methyl 4-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperazine-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its combination of a benzofuran moiety with a piperazine ring and an ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H22N2O6

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 4-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H22N2O6/c1-4-24-17(21)19-9-7-18(8-10-19)15-11-5-6-12(22-2)14(23-3)13(11)16(20)25-15/h5-6,15H,4,7-10H2,1-3H3

InChI Key

ZEMDNUBBEHNGPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2C3=C(C(=C(C=C3)OC)OC)C(=O)O2

Origin of Product

United States

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